2-(4-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole

Description

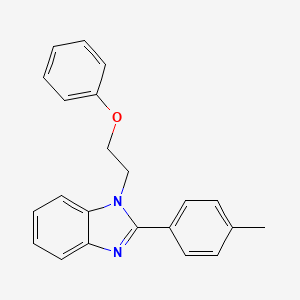

2-(4-Methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a 1,3-benzodiazole core substituted with a 4-methylphenyl group at position 2 and a 2-phenoxyethyl chain at position 1 (Fig. 1). This compound is part of a broader class of benzimidazole-based molecules studied for their diverse pharmacological and material science applications, including antimicrobial, anticancer, and antiviral activities . Its synthesis typically involves condensation reactions between o-phenylenediamine derivatives and appropriately substituted aldehydes or ketones under acidic or microwave-assisted conditions .

Key structural features influencing its reactivity and bioactivity include:

- Phenoxyethyl side chain: Introduces steric bulk and flexibility, which may modulate binding to biological targets.

Properties

IUPAC Name |

2-(4-methylphenyl)-1-(2-phenoxyethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O/c1-17-11-13-18(14-12-17)22-23-20-9-5-6-10-21(20)24(22)15-16-25-19-7-3-2-4-8-19/h2-14H,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMRJYGIXRHCHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole typically involves the following steps:

Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative, such as benzoic acid, under acidic conditions.

Substitution Reactions: The 4-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Etherification: The 2-phenoxyethyl group can be attached through an etherification reaction involving 2-phenoxyethanol and a suitable leaving group, such as a tosylate or mesylate, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Key steps include:

Continuous Stirred Tank Reactors (CSTRs): for the condensation and substitution reactions.

Flow Reactors: for the etherification step, ensuring precise control over reaction conditions and minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and phenoxyethyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the benzodiazole core can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of reduced benzodiazole derivatives.

Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacophore in Drug Design

The compound serves as a pharmacophore in the development of drugs targeting central nervous system (CNS) disorders such as:

- Anxiolytics : It may interact with GABA receptors, modulating neurotransmitter activity to produce anxiolytic effects.

- Anticonvulsants : Its structure suggests potential efficacy in treating seizure disorders by influencing neuronal excitability.

Case Studies

Research indicates that compounds with similar structures have been effective in clinical settings. For instance, studies on benzodiazole derivatives have shown promising results in treating anxiety and epilepsy, providing a basis for further exploration of 2-(4-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole in these areas.

Biological Studies

Receptor Binding and Enzyme Inhibition

The compound is utilized in biological studies to investigate:

- Receptor Interactions : Its ability to bind to various receptors can elucidate its role in modulating signaling pathways.

- Enzyme Activity : It may inhibit specific enzymes involved in metabolic pathways, which is crucial for understanding its therapeutic potential.

Material Science Applications

Optoelectronic Devices

The unique photophysical properties of heterocyclic compounds like benzodiazoles make them suitable candidates for applications in:

- Organic Light Emitting Diodes (OLEDs) : The potential fluorescence of this compound could be harnessed for light-emitting applications.

- Organic Photovoltaic Cells (OPVs) : Its structural characteristics may contribute to improved efficiency in energy conversion technologies.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The compound binds to the receptor sites, modulating the inhibitory neurotransmitter GABA’s activity, leading to anxiolytic and anticonvulsant effects. Additionally, it may inhibit certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole derivatives exhibit significant structural diversity, with variations in substituents impacting physicochemical properties and biological activities. Below is a detailed comparison of the target compound with analogs reported in the literature.

Structural Comparison

Structural Insights :

- Phenoxyethyl vs.

- Triazole-Thiazole Hybrids : Compounds like incorporate additional heterocycles (triazole, thiazole), enhancing hydrogen-bonding capacity and target selectivity.

- Halogenated Derivatives : Chloromethyl substituents (e.g., ) increase electrophilicity, which may improve covalent interactions with biological targets.

Physicochemical Properties

*Estimated based on analogs.

Key Trends :

Activity Insights :

- Antimicrobial Potential: The target compound’s docking score (-9.2 kcal/mol) against S. aureus thymidylate kinase (TMK) suggests competitive binding compared to clinical references .

- Antiparasitic vs. Anticancer : Substituents like triols (e.g., ) or nitrophenyl groups enhance antiparasitic activity, while methoxyphenyl-triazole hybrids (e.g., ) show cancer cell line specificity.

Biological Activity

2-(4-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is a synthetic compound belonging to the benzodiazole family, known for its diverse pharmacological properties. This compound features a unique bicyclic structure that combines a benzodiazole core with specific substituents, notably a 4-methylphenyl group and a 2-phenoxyethyl group. The molecular formula is C19H20N2O, with a molecular weight of approximately 328.42 g/mol. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Benzodiazole Core: This is achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative.

- Substitution Reactions: The introduction of the 4-methylphenyl group is performed via Friedel-Crafts alkylation.

- Etherification: The 2-phenoxyethyl group is added through an etherification reaction involving 2-phenoxyethanol.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- GABA Receptor Modulation: The compound binds to GABA receptors in the central nervous system, enhancing the inhibitory effects of GABA neurotransmission. This action suggests potential anxiolytic and anticonvulsant properties.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions and signaling pathways crucial for various biological processes.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

Anticancer Activity

Benzodiazoles are often investigated for their anticancer properties. Preliminary studies indicate that this compound may modulate cancer cell signaling pathways, potentially inhibiting tumor growth.

Enzyme Inhibition Studies

In vitro assays have demonstrated that this compound can inhibit certain enzymes crucial for bacterial virulence and proliferation. For instance, it has been suggested that similar compounds can interfere with Type III secretion systems in pathogenic bacteria.

Case Studies and Research Findings

Recent studies have focused on the pharmacological applications of benzodiazoles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.